molecular formula C15H17ClN4O2S2 B3996661 N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

Cat. No.: B3996661
M. Wt: 384.9 g/mol
InChI Key: GHXMDAOWQWVXEL-UHFFFAOYSA-N
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Description

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring in the structure contributes to its stability and biological activity.

Preparation Methods

The synthesis of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzoyl chloride with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base to form the intermediate. This intermediate is then reacted with butylamine and an appropriate oxidizing agent to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets. The thiadiazole ring interacts with biological receptors, leading to various biological effects. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide can be compared with other 1,3,4-thiadiazole derivatives:

Properties

IUPAC Name

N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2S2/c1-2-3-8-17-12(21)9-23-15-20-19-14(24-15)18-13(22)10-6-4-5-7-11(10)16/h4-7H,2-3,8-9H2,1H3,(H,17,21)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXMDAOWQWVXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Reactant of Route 5
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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Reactant of Route 6
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N-[5-[2-(butylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

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